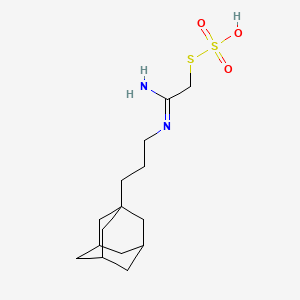
Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) typically involves multiple steps, including the formation of the amidino group and the esterification process. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) involves large-scale chemical processes that ensure consistency and efficiency. These methods often utilize advanced technologies and equipment to control reaction parameters and optimize production.
Chemical Reactions Analysis
Types of Reactions
Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.
Scientific Research Applications
Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context and application
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) include other amidino and ester derivatives with comparable structures and properties.
Uniqueness
Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
40283-74-7 |
|---|---|
Molecular Formula |
C15H26N2O3S2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-[3-[(1-amino-2-sulfosulfanylethylidene)amino]propyl]adamantane |
InChI |
InChI=1S/C15H26N2O3S2/c16-14(10-21-22(18,19)20)17-3-1-2-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,1-10H2,(H2,16,17)(H,18,19,20) |
InChI Key |
LSCXOLOEXRAZJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCCN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















